Medifoxamine N-oxide chemical structure and properties
Medifoxamine N-oxide chemical structure and properties
An In-Depth Technical Guide to Medifoxamine N-oxide
Abstract
This technical guide provides a comprehensive overview of Medifoxamine N-oxide (CAS No. 108332-76-9), a principal metabolite of the atypical antidepressant Medifoxamine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, synthesis, and analytical characterization of this tertiary amine N-oxide. By synthesizing foundational chemical principles with practical, field-proven insights, this guide explains the causality behind experimental choices and describes self-validating protocols for its preparation and analysis. Furthermore, it contextualizes the role of Medifoxamine N-oxide within the broader metabolic landscape of its parent compound, exploring the enzymatic pathways responsible for its formation and its likely pharmacological significance.
Introduction and Scientific Context
Medifoxamine (N,N-dimethyl-2,2-diphenoxyethanamine) is an atypical antidepressant formerly marketed for its efficacy in treating depression, acting through dopaminergic and serotonergic mechanisms. Its clinical use was discontinued due to incidents of hepatotoxicity. The in-vivo biotransformation of Medifoxamine is extensive, primarily occurring through two major pathways: N-demethylation mediated by Cytochrome P450 (CYP450) enzymes and N-oxidation.
This guide focuses on the product of the latter pathway: Medifoxamine N-oxide . As the direct oxidation product of a tertiary amine, Medifoxamine N-oxide represents a critical molecule for understanding the complete metabolic and toxicological profile of the parent drug. Tertiary amine N-oxides are a class of compounds with unique physicochemical properties conferred by the highly polar, dative N⁺–O⁻ bond.[1] This functional group dramatically alters the polarity, solubility, and biological interactions of the parent molecule, often rendering metabolites pharmacologically inactive but facilitating their excretion.[1] A thorough understanding of Medifoxamine N-oxide is therefore essential for toxicologists studying the adverse effects of Medifoxamine and for medicinal chemists designing new compounds with improved metabolic stability.
Chemical Identity and Molecular Structure
Medifoxamine N-oxide is structurally characterized by the addition of an oxygen atom to the tertiary nitrogen of the Medifoxamine molecule. This transformation results in a zwitterionic species with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.
Chemical Identifiers
A summary of the key identifiers for Medifoxamine N-oxide is presented below.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide | Vulcanchem |
| CAS Number | 108332-76-9 | Vulcanchem |
| Molecular Formula | C₁₆H₁₉NO₃ | Vulcanchem |
| Molecular Weight | 273.33 g/mol | Vulcanchem |
| Canonical SMILES | C(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | Vulcanchem |
| InChIKey | CIWNRPOALOVACD-UHFFFAOYSA-N | Vulcanchem |
Molecular Structure Diagram
The chemical structure of Medifoxamine N-oxide is visualized below. The diagram highlights the core diphenoxyethane scaffold and the defining N-oxide functional group.
Caption: Chemical structure of Medifoxamine N-oxide.
Physicochemical Properties
The introduction of the N-oxide functional group imparts distinct physicochemical properties compared to the parent tertiary amine, Medifoxamine.
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Polarity and Solubility: The N⁺–O⁻ bond is highly polar, with a dipole moment significantly larger than other common polar bonds like P=O or S=O.[2] This makes Medifoxamine N-oxide a much more polar molecule than Medifoxamine. Consequently, its solubility in aqueous and polar protic solvents (e.g., water, alcohols) is expected to be high, while its solubility in non-polar organic solvents (e.g., hexane, ether) would be limited.[3]
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Hygroscopicity: Aliphatic amine N-oxides are known to be very hygroscopic due to the oxygen atom's capacity to act as a strong hydrogen bond acceptor.[2] It is highly probable that Medifoxamine N-oxide, when isolated as a solid, will readily absorb atmospheric moisture and may exist as a hydrate.[1]
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Basicity: Tertiary amine N-oxides are weak bases. The typical pKa for the corresponding conjugate acid (the hydroxyammonium ion, R₃N⁺-OH) is in the range of 4-5.[1][3] This means that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, zwitterionic form.
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Thermal Stability: Simple acyclic tertiary amine N-oxides are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures (typically >90-150°C).[1][4]
Synthesis and Metabolic Formation
Medifoxamine N-oxide can be prepared synthetically via the direct oxidation of its parent amine and is formed biologically through enzymatic action.
Synthetic Pathway: Oxidation of a Tertiary Amine
The most direct and common method for synthesizing a tertiary amine N-oxide is the oxidation of the corresponding tertiary amine.
Caption: General synthetic route to Medifoxamine N-oxide.
Experimental Protocol: Synthesis of Medifoxamine N-oxide
This protocol is a representative procedure based on established methods for the N-oxidation of tertiary amines.
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Dissolution: Dissolve Medifoxamine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).
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Causality: Chlorinated solvents are chosen for their ability to dissolve the non-polar starting material and for their relative inertness to the oxidizing agent. An inert atmosphere prevents unwanted side reactions.
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-
Cooling: Cool the solution to 0°C using an ice-water bath.
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Causality: The oxidation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, preventing thermal decomposition of the N-oxide product and minimizing the formation of byproducts.
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-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents), dissolved in the same solvent.
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Causality: m-CPBA is a highly effective and selective oxidant for this transformation. A slight excess ensures complete conversion of the starting material. Slow, dropwise addition is critical to maintain temperature control. Hydrogen peroxide (H₂O₂) is a more cost-effective, greener alternative, but may require longer reaction times or a catalyst.[1]
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-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Self-Validation: The N-oxide product is significantly more polar than the starting amine, resulting in a much lower Rf value on the TLC plate. The disappearance of the starting material spot confirms the reaction is complete.
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Workup and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove acidic byproducts (e.g., m-chlorobenzoic acid), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar solvent system (e.g., DCM/Methanol gradient).
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Causality & Self-Validation: The aqueous washes are essential for removing impurities. Chromatographic purification separates the highly polar N-oxide from any unreacted starting material or non-polar byproducts, ensuring a high-purity final product.
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Metabolic Pathway: Enzymatic N-Oxidation
In biological systems, the N-oxidation of xenobiotic tertiary amines is primarily catalyzed by the Flavin-containing monooxygenase (FMO) family of enzymes.[5][6] Unlike CYP450 enzymes, which are the main drivers of N-dealkylation, FMOs specialize in oxidizing soft nucleophiles, such as the nitrogen atom in Medifoxamine.[5]
Caption: Major metabolic pathways of Medifoxamine.
The FMO catalytic cycle involves the enzyme being pre-loaded and activated by NADPH and O₂ to form a stable hydroperoxyflavin intermediate.[6] This activated complex then directly oxygenates the nucleophilic nitrogen of the Medifoxamine substrate. This mechanism contrasts with CYP450 enzymes and makes FMOs generally non-inducible and non-inhibitable by other drugs, leading to fewer drug-drug interactions for FMO-cleared compounds.[7]
Analytical Characterization
The unambiguous identification and quantification of Medifoxamine N-oxide require modern analytical techniques. Given its high polarity and potential thermal lability, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.
Experimental Protocol: HPLC-ESI-MS/MS Analysis
This protocol provides a robust framework for the detection and characterization of Medifoxamine N-oxide in a complex matrix, such as a sample from an in-vitro metabolism study.
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Sample Preparation: Precipitate proteins from the sample matrix (e.g., liver microsomes) by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the protein and transfer the supernatant for analysis.
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Causality: Protein precipitation removes macromolecules that would otherwise foul the HPLC column and interfere with ionization in the mass spectrometer. Acetonitrile is an effective precipitant and is compatible with reversed-phase chromatography.
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-
Chromatographic Separation:
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Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold for a wash step, and then re-equilibrate at the starting conditions.
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Causality: Reversed-phase chromatography separates compounds based on polarity. The highly polar Medifoxamine N-oxide will elute early in the gradient. Formic acid is used as a mobile phase modifier to ensure good peak shape and promote protonation for positive-ion electrospray ionization.
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-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The protonated molecule [M+H]⁺ will be observed at m/z 274.14.
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MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 274.14). A characteristic fragmentation pathway for dialkyl tertiary amine N-oxides is the neutral loss of N,N-dimethylhydroxylamine ((CH₃)₂NOH, 61 Da).
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Self-Validation: Observing the precursor ion at the correct m/z and its specific, predictable fragment ions provides a high degree of confidence in the compound's identity, distinguishing it from other potential metabolites or isomers.
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Biological Activity and Significance
While some N-oxide containing molecules are designed as drugs or prodrugs, the N-oxide metabolites of xenobiotics are often pharmacologically inactive.[1][8] The primary role of N-oxidation in drug metabolism is detoxification. By adding a highly polar, ionizable group, the body significantly increases the water solubility of the compound, thereby preventing it from re-entering lipophilic tissues and facilitating its rapid elimination via the kidneys.
There is currently no specific data in the public domain detailing the pharmacological activity of Medifoxamine N-oxide. However, based on the established principles of drug metabolism, it is reasonable to hypothesize that Medifoxamine N-oxide is significantly less active than its parent compound or its N-demethylated metabolites. Its primary role is likely that of a terminal, inactive metabolite destined for excretion.
Conclusion
Medifoxamine N-oxide is a key metabolite in the biotransformation of Medifoxamine, formed via FMO-catalyzed oxidation. Its chemical structure is defined by the highly polar N⁺–O⁻ functional group, which dictates its physicochemical properties, including increased water solubility and reduced basicity compared to the parent drug. This technical guide has provided a framework for its chemical synthesis via direct oxidation and its analytical characterization using HPLC-ESI-MS/MS, emphasizing the rationale behind each procedural step. While likely pharmacologically inactive, a complete understanding of Medifoxamine N-oxide is indispensable for comprehensive pharmacokinetic and toxicological assessments of Medifoxamine.
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